Sulfo-Cyanine3 maleimide
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Overview
Description
Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive fluorescent dye. It is an analog of Cyanine3 maleimide and is widely used for labeling proteins, peptides, and other thiolated biomolecules. This compound is particularly valued for its high water solubility, which eliminates the need for organic co-solvents during labeling reactions .
Mechanism of Action
Target of Action
Sulfo-Cyanine3 maleimide primarily targets thiol groups, which are abundant in proteins and peptides as cysteine residues . It is recommended for labeling antibodies and other labile proteins in mild, purely aqueous conditions .
Mode of Action
The interaction of this compound with its targets involves a process widely used for bioconjugation and labeling of biomolecules . Maleimides are electrophilic compounds that show high selectivity towards thiols . The reaction of thiols with maleimides forms a thiosuccinimide complex . This reaction is selective and efficient .
Biochemical Pathways
The reaction of thiols with maleimides, such as this compound, is a key process in the bioconjugation and labeling of biomolecules
Result of Action
The primary result of this compound’s action is the labeling of proteins and peptides. This labeling allows for the visualization and tracking of these biomolecules, which can be crucial in various research and diagnostic applications .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of oxygen needs to be minimized during the reaction as thiols are prone to oxidative dimerization . Additionally, the reaction is performed in a degassed buffer with a pH of 7-7.5 . , which makes it suitable for use in mild, purely aqueous conditions.
Biochemical Analysis
Biochemical Properties
Sulfo-Cyanine3 maleimide can be used to label proteins, antibodies, peptides, and nucleic acids among other biomolecules . The maleimide group in this compound is a commonly used moiety in biological labeling reactions. It can react with thiols (-SH) through a Michael addition reaction to form a stable thioether structure, thereby achieving labeling . Although amino groups (such as the side chains of lysine and arginine) also have affinity, in neutral or slightly acidic buffer solutions, maleimide selectively labels thiols (the reaction speed is more than 1000 times faster than amino groups) .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with thiol groups. The maleimide group in this compound can react with thiols to form a stable thioether structure . This reaction is rapid, highly selective, and yields good results . Thiol groups are widely present in biomolecules, such as the cysteine in proteins and disulfide bonds, making the maleimide/thiol labeling a commonly used biological conjugation reaction .
Temporal Effects in Laboratory Settings
Given its high water solubility and the fact that the dye molecule itself carries a charge, labeling biomolecules with this compound does not cause hydrophobic aggregation, improving the stability of the fluorescent labeling product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 maleimide is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:
Preparation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which is achieved through the condensation of indole derivatives with reactive intermediates.
Sulfonation: The Cyanine3 dye is then sulfonated to introduce sulfonate groups, enhancing its water solubility.
Maleimide Conjugation: The final step involves the conjugation of the sulfonated Cyanine3 dye with maleimide, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Cyanine3 dye followed by sulfonation.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 maleimide primarily undergoes thiol-maleimide conjugation reactions. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Thiol-containing Biomolecules: Proteins, peptides, and synthetic oligonucleotides with thiol groups.
Reducing Agents: Tris-carboxyethylphosphine (TCEP) is commonly used to reduce disulfide bonds in proteins, making thiol groups available for reaction.
Major Products
The major product of the thiol-maleimide reaction is a stable thioether bond, resulting in the labeled biomolecule. This reaction is highly specific and yields high-purity labeled products .
Scientific Research Applications
Sulfo-Cyanine3 maleimide has a wide range of applications in scientific research:
Fluorescent Labeling: Used for labeling antibodies, proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry
Bioconjugation: Employed in the development of bioconjugates for diagnostic and therapeutic applications
Protein Studies: Utilized in studies involving protein-protein interactions, protein folding, and conformational changes.
Cell Imaging: Applied in live-cell imaging to study cellular processes and dynamics.
Comparison with Similar Compounds
Sulfo-Cyanine3 maleimide is unique due to its high water solubility and efficient thiol-reactivity. Similar compounds include:
TAMRA (Tetramethylrhodamine): Another fluorescent dye used for labeling but with different spectral properties.
Alexa Fluor 555: A water-soluble dye with similar applications but different excitation and emission wavelengths.
DyLight 550: Another fluorescent dye used for labeling with different spectral characteristics.
BODIPY TMR-X: A fluorescent dye with similar applications but different chemical properties.
This compound stands out due to its combination of high water solubility, efficient labeling, and compatibility with a wide range of biological molecules .
Properties
CAS No. |
1656990-68-9 |
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IUPAC Name |
3H-Indolium, 2-[3-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
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